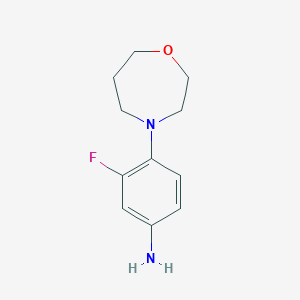

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline

CAS No.: 918137-43-6

Cat. No.: VC20161186

Molecular Formula: C11H15FN2O

Molecular Weight: 210.25 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 918137-43-6 |

|---|---|

| Molecular Formula | C11H15FN2O |

| Molecular Weight | 210.25 g/mol |

| IUPAC Name | 3-fluoro-4-(1,4-oxazepan-4-yl)aniline |

| Standard InChI | InChI=1S/C11H15FN2O/c12-10-8-9(13)2-3-11(10)14-4-1-6-15-7-5-14/h2-3,8H,1,4-7,13H2 |

| Standard InChI Key | WJUDAZSPXBWHIG-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCOC1)C2=C(C=C(C=C2)N)F |

Introduction

Chemical Identity and Structural Features

Molecular Composition

3-Fluoro-4-(1,4-oxazepan-4-yl)aniline (CAS: 918137-43-6) has the molecular formula C₁₁H₁₅FN₂O and a molecular weight of 210.25 g/mol. Its structure consists of:

-

An aniline core substituted with a fluorine atom at the 3-position.

-

A 1,4-oxazepane ring (a seven-membered heterocycle containing one oxygen and one nitrogen atom) attached at the 4-position of the benzene ring.

The IUPAC name is 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, with the SMILES notation C1CN(CCOC1)C2=C(C=C(C=C2)N)F.

Physicochemical Properties

Key properties include:

| Property | Value | Source |

|---|---|---|

| Exact Mass | 210.114 g/mol | |

| LogP (Partition Coefficient) | 2.56 (estimated) | |

| Topological Polar Surface Area | 38.5 Ų |

The compound’s moderate lipophilicity (LogP ~2.56) suggests potential membrane permeability, a desirable trait for drug candidates.

Synthesis and Preparation

Catalytic Methods

The synthesis of 1,4-oxazepane-containing compounds often involves transition metal-catalyzed cyclization or nitrene insertion strategies. A 2020 study demonstrated the use of molybdenyl acetylacetonate [MoO₂(acac)₂] and copper(II) trifluoromethanesulfonate [Cu(CF₃SO₃)₂] to construct seven-membered heterocycles via cascade reactions, including C–H activation and C–N bond formation . While this method was applied to benzodiazepines, analogous approaches could be adapted for 1,4-oxazepanes.

Substituted Aniline Derivatives

A patent by Kim et al. (2009) describes the synthesis of structurally related trifluoroaniline-oxazepane hybrids, highlighting the role of Pd-catalyzed coupling and reductive amination in assembling the heterocyclic core . For 3-fluoro-4-(1,4-oxazepan-4-yl)aniline, a plausible route involves:

-

Nitro group reduction: Starting from 3-fluoro-4-nitroaniline.

-

Ring-closing reaction: Using ethylene glycol derivatives and amines to form the oxazepane ring .

Applications in Drug Discovery

Antimicrobial Agents

Fluorinated anilines are prevalent in antimicrobial research. The 2009 study by Kim et al. reported that 2,3,5-trifluoro-4-(1,4-oxazepan-4-yl)aniline (a structural analog) exhibited inhibitory activity against bacterial pathogens such as Staphylococcus aureus (MIC = 2 µg/mL) . While direct data for the 3-fluoro derivative is limited, its similarity suggests potential utility in antibiotic design.

Bioisosteric Replacements

The compound’s aniline and oxazepane groups make it a candidate for amide bond bioisosteres, a strategy employed to improve pharmacokinetics. For example, 1,2,3-triazoles and oxadiazoles have replaced amides in HIV protease inhibitors . The oxazepane ring’s conformational flexibility could mimic peptide backbones in drug design .

Stability and Reactivity

Degradation Pathways

-

Hydrolysis: The oxazepane ring may undergo hydrolysis under acidic or basic conditions, forming secondary amines or lactams.

-

Oxidation: The aniline group is susceptible to oxidation, necessitating protective strategies during synthesis .

Spectroscopic Characterization

-

¹H NMR: Key signals include aromatic protons at δ 6.8–7.2 ppm and oxazepane methylene groups at δ 3.5–4.0 ppm.

-

MS (ESI+): Major fragment at m/z 210.1 [M+H]⁺.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume